molecular formula C22H26FN3O7S B2941095 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874806-01-6

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2941095
CAS No.: 874806-01-6
M. Wt: 495.52
InChI Key: KNEQEGRPQGLBAU-UHFFFAOYSA-N
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Description

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorobenzenesulfonyl group, and an oxazolidin ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dimethoxyphenyl ethylamine derivative, followed by the introduction of the fluorobenzenesulfonyl group through sulfonylation reactions. The final step involves the formation of the oxazolidin ring under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethylamine structure but lacks the fluorobenzenesulfonyl and oxazolidin groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Similar in structure but with different functional groups and reactivity.

Uniqueness

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O7S/c1-31-18-8-3-15(13-19(18)32-2)9-10-24-21(27)22(28)25-14-20-26(11-12-33-20)34(29,30)17-6-4-16(23)5-7-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEQEGRPQGLBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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